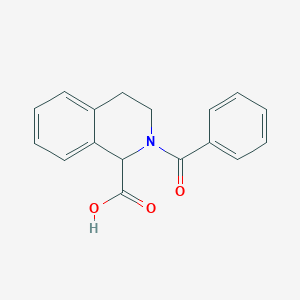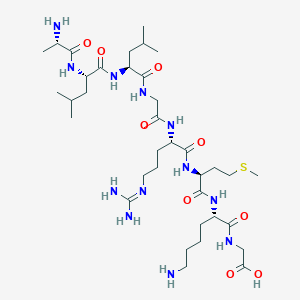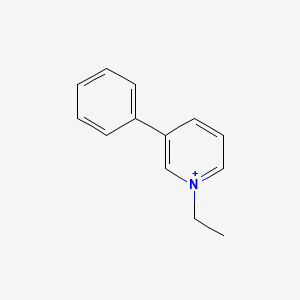
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a benzoyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring and a carboxylic acid group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced benzoyl derivatives.
Substitution: Esters or amides of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in neurotransmitter degradation.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Similar Compounds:
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the benzoyl group, making it less hydrophobic and potentially altering its biological activity.
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Differing position of the carboxylic acid group can lead to different reactivity and biological properties.
Uniqueness: this compound is unique due to the specific positioning of the benzoyl and carboxylic acid groups, which can influence its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.
Eigenschaften
| 132589-64-1 | |
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c19-16(13-7-2-1-3-8-13)18-11-10-12-6-4-5-9-14(12)15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) |
InChI-Schlüssel |
YESXYEZBVICBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)

![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)

![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)


